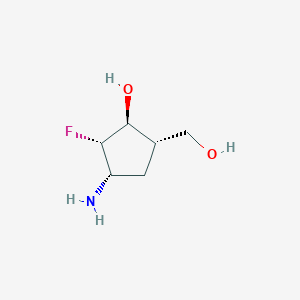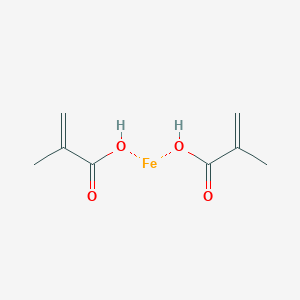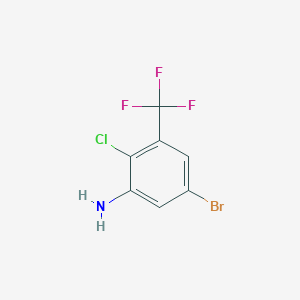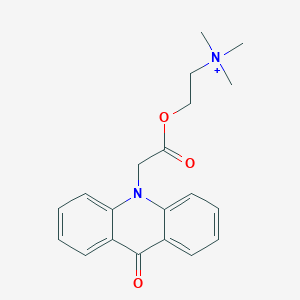
4-Thiazolemethanethiol, 2-amino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Thiazolemethanethiol, 2-amino- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a thiol derivative of thiazole, which has been shown to have a variety of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 4-Thiazolemethanethiol, 2-amino- is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways in the body. This compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. It has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemische Und Physiologische Effekte
4-Thiazolemethanethiol, 2-amino- has been shown to have a variety of biochemical and physiological effects. This compound has been demonstrated to have antioxidant activity, which may help to protect cells from oxidative damage. It has also been shown to have anti-inflammatory activity, which may help to reduce inflammation in the body. Additionally, 4-Thiazolemethanethiol, 2-amino- has been shown to have antimicrobial activity, which may help to prevent the growth of harmful bacteria and other microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Thiazolemethanethiol, 2-amino- in lab experiments is its well-documented synthesis method. This compound is also relatively stable and can be easily stored for future use. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Zukünftige Richtungen
There are several future directions for the study of 4-Thiazolemethanethiol, 2-amino-. One area of research is the investigation of its potential use in the treatment of cancer and other diseases. This compound has been shown to have anticancer activity in vitro, and further studies are needed to determine its potential use in vivo. Another area of research is the investigation of its potential use as an antioxidant and anti-inflammatory agent. This compound has been shown to have these activities in vitro, and further studies are needed to determine its potential use in vivo. Finally, the synthesis of new derivatives of 4-Thiazolemethanethiol, 2-amino- may lead to the discovery of compounds with even greater biological activity.
Synthesemethoden
The synthesis of 4-Thiazolemethanethiol, 2-amino- involves the reaction of thioamide with a thiol reagent. This reaction results in the formation of a thiazole ring, which is then further modified to produce the final product. The synthesis of this compound has been well-documented in the literature, and several methods have been developed for its preparation.
Wissenschaftliche Forschungsanwendungen
4-Thiazolemethanethiol, 2-amino- has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. It has also been investigated for its potential use in the treatment of cancer and other diseases.
Eigenschaften
CAS-Nummer |
105408-34-2 |
|---|---|
Produktname |
4-Thiazolemethanethiol, 2-amino- |
Molekularformel |
C4H6N2S2 |
Molekulargewicht |
146.2 g/mol |
IUPAC-Name |
(2-amino-1,3-thiazol-4-yl)methanethiol |
InChI |
InChI=1S/C4H6N2S2/c5-4-6-3(1-7)2-8-4/h2,7H,1H2,(H2,5,6) |
InChI-Schlüssel |
FJCTZEUCKJHCKW-UHFFFAOYSA-N |
SMILES |
C1=C(N=C(S1)N)CS |
Kanonische SMILES |
C1=C(N=C(S1)N)CS |
Synonyme |
4-Thiazolemethanethiol,2-amino-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





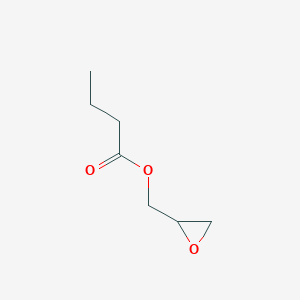
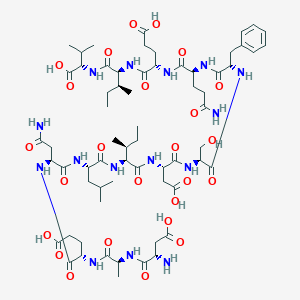
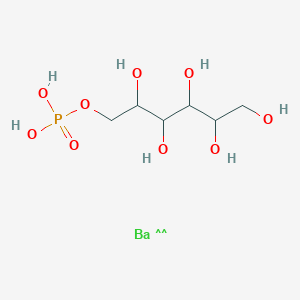
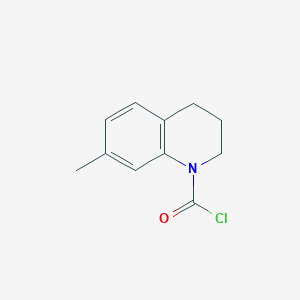

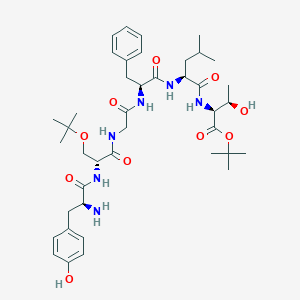
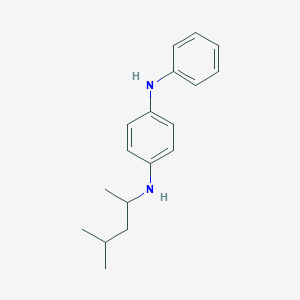
![Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate](/img/structure/B11461.png)
